HEXANE-2,5-DIONE MONOETHYLENEKETAL HEXANE-2,5-DIONE MONOETHYLENEKETAL
Brand Name: Vulcanchem
CAS No.: 33528-35-7
VCID: VC20834123
InChI: InChI=1S/C8H14O3/c1-7(9)3-4-8(2)10-5-6-11-8/h3-6H2,1-2H3
SMILES: CC(=O)CCC1(OCCO1)C
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

HEXANE-2,5-DIONE MONOETHYLENEKETAL

CAS No.: 33528-35-7

Cat. No.: VC20834123

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

HEXANE-2,5-DIONE MONOETHYLENEKETAL - 33528-35-7

Specification

CAS No. 33528-35-7
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 4-(2-methyl-1,3-dioxolan-2-yl)butan-2-one
Standard InChI InChI=1S/C8H14O3/c1-7(9)3-4-8(2)10-5-6-11-8/h3-6H2,1-2H3
Standard InChI Key IJDSLTPBRBKENK-UHFFFAOYSA-N
SMILES CC(=O)CCC1(OCCO1)C
Canonical SMILES CC(=O)CCC1(OCCO1)C

Introduction

Chemical Identity and Structure

2,5-Hexanedione Monoethylene Ketal (CAS Number: 33528-35-7) is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19500 g/mol . This compound is also known by several synonyms including 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone and 2-Butanone, 4-(2-methyl-1,3-dioxolan-2-yl)- . The compound features a unique structure where one of the ketone groups of 2,5-hexanedione has been protected by formation of a cyclic ketal with ethylene glycol, while the other ketone remains free.

The exact mass of the compound is 158.09400, which corresponds to its high-resolution mass spectrometry identification . The structure contains a 1,3-dioxolane ring (the ketal portion) connected to a butanone chain, creating an interesting molecule with selective reactivity that makes it valuable in organic synthesis.

Structural Characteristics

The compound represents a specialized protecting group strategy in organic chemistry, where one carbonyl group of 2,5-hexanedione has been selectively protected as a cyclic ketal. This selective protection creates asymmetry in the molecule, with one end containing a protected carbonyl (the ketal moiety) and the other end featuring a free ketone group. This structural arrangement allows for selective chemical transformations at the unprotected ketone position while keeping the protected carbonyl intact.

Physicochemical Properties

2,5-Hexanedione Monoethylene Ketal possesses several notable physicochemical properties that influence its behavior in chemical reactions and its handling requirements.

Physical State and Appearance

The compound exists as a clear, colorless oil at room temperature . Its physical state facilitates its use in liquid-phase reactions and makes it easily measurable for laboratory applications.

Thermal Properties

The boiling point of 2,5-Hexanedione Monoethylene Ketal falls within the range of 48-53°C at reduced pressure (300-500 mtor) . This relatively low boiling point indicates its moderate volatility, which necessitates careful handling during heating operations to prevent significant loss through evaporation.

Solubility Profile

The compound demonstrates varied solubility in different organic solvents. It is sparingly soluble in acetonitrile, slightly soluble in chloroform, and shows good solubility in methanol . This solubility profile influences its purification methods and reaction conditions when used in synthetic procedures.

Molecular Properties Data Table

PropertyValueReference
Molecular FormulaC8H14O3
Molecular Weight158.19500 g/mol
Exact Mass158.09400
Density1.008±0.06 g/cm³ (Predicted)
Boiling Point48-53°C / 300-500 mtor
Physical FormOil
ColorClear Colorless
PSA (Polar Surface Area)35.53000 Ų
LogP1.11860

Synthesis and Preparation Methods

The preparation of 2,5-Hexanedione Monoethylene Ketal typically involves the selective protection of one ketone group in 2,5-hexanedione (acetonylacetone) through reaction with ethylene glycol. While the search results don't provide a specific synthesis method for the monoethylene ketal, understanding the parent compound's synthesis provides important context.

Synthesis of Parent Compound 2,5-Hexanedione

2,5-Hexanedione (CAS: 110-13-4) can be synthesized through multiple routes. One documented method involves the conversion of 2,5-dimethylfuran using carbon dioxide and water as catalysts. The reaction conducted at 150°C under pressure (40 bar) for 15 hours yields 2,5-hexanedione with a yield as high as 95% . This represents an efficient synthetic pathway for obtaining the precursor to 2,5-Hexanedione Monoethylene Ketal.

Another synthesis approach for 2,5-hexanedione uses diethyl 2,3-diacetylbutanedioate with 5% aqueous sodium hydroxide. After mechanical shaking for several days, followed by appropriate extraction and distillation procedures, 2,5-hexanedione can be obtained with approximately 70% yield .

ManufacturerProduct NumberPackagingPrice (USD)Reference
American Custom Chemicals CorporationCHM10484715mg (95.00% purity)$502.71
Medical Isotopes, Inc.106131g$825.00
TRCH2925001g$145.00
TRCH29250010g$1,165.00

This pricing information indicates that 2,5-Hexanedione Monoethylene Ketal is a specialty chemical with relatively high cost per gram, suggesting its specialized applications and limited bulk production.

Customs and Trade Classification

The compound falls under the HS code 2932999099, which categorizes it among "other heterocyclic compounds with oxygen hetero-atom(s) only" . This classification carries the following tariff and tax information:

  • VAT: 17.0%

  • Tax rebate rate: 13.0%

  • MFN tariff: 6.5%

  • General tariff: 20.0%

These trade classifications affect the import/export regulations and associated costs when transporting this chemical across international borders for research or commercial purposes.

Applications in Synthetic Chemistry

The utility of 2,5-Hexanedione Monoethylene Ketal lies primarily in its selective reactivity pattern, enabling targeted synthetic transformations.

Protecting Group Strategy

The primary function of this compound is as a selectively protected form of 2,5-hexanedione. In organic synthesis, ketals serve as important protecting groups for carbonyl functionalities, shielding them from reactions that might affect unprotected carbonyl groups. The monoethylene ketal of 2,5-hexanedione allows chemists to perform selective reactions at the remaining ketone while preserving the protected carbonyl for later synthetic steps.

Synthetic Building Block

2,5-Hexanedione Monoethylene Ketal serves as a valuable building block for constructing more complex molecules, particularly those requiring differential functionalization along a carbon chain. The asymmetry introduced by selectively protecting only one ketone group creates directional synthetic opportunities.

Relationship to 2,5-Hexanedione

Understanding the parent compound 2,5-hexanedione provides important context for appreciating the utility of its monoethylene ketal derivative.

Properties of 2,5-Hexanedione

2,5-Hexanedione (acetonylacetone) is a diketone with the molecular formula C6H10O2 and molecular weight of 114.14 g/mol . It presents as a colorless liquid with an agreeable odor, has a melting point of 9°C, a boiling point of 194°C, and a density of 0.973 g/ml at 20°C .

Toxicological Concerns

The parent compound 2,5-hexanedione has significant toxicity concerns. It is classified as highly toxic by inhalation and may be harmful by ingestion or skin absorption. It can cause irritation to eyes, skin, mucous membranes, and the upper respiratory tract . Chronic exposure may lead to severe neurologic damage, testicular germinal cell damage, and effects on blood elements . These health hazards underscore the importance of careful handling of both the parent compound and its derivatives, including the monoethylene ketal.

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